4-[(4-benzylpiperidin-1-yl)methyl]-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}benzamide
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Overview
Description
4-[(4-Benzylpiperidin-1-yl)methyl]-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a benzyl group, and a chlorobenzyl sulfanyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-benzylpiperidin-1-yl)methyl]-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common route involves the reaction of 4-benzylpiperidine with a suitable benzyl chloride derivative under basic conditions to form the intermediate. This intermediate is then reacted with 2-chlorobenzyl mercaptan in the presence of a coupling agent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Benzylpiperidin-1-yl)methyl]-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and chlorobenzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(4-Benzylpiperidin-1-yl)methyl]-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(4-benzylpiperidin-1-yl)methyl]-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}benzamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the piperidine and benzyl moieties but lacks the chlorobenzyl sulfanyl group.
N-Benzylpiperidine: Similar structure but with different substituents on the piperidine ring.
2-Chlorobenzyl Mercaptan: Contains the chlorobenzyl sulfanyl group but lacks the piperidine and benzamide components.
Uniqueness
4-[(4-Benzylpiperidin-1-yl)methyl]-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C29H33ClN2OS |
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Molecular Weight |
493.1 g/mol |
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]-N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]benzamide |
InChI |
InChI=1S/C29H33ClN2OS/c30-28-9-5-4-8-27(28)22-34-19-16-31-29(33)26-12-10-25(11-13-26)21-32-17-14-24(15-18-32)20-23-6-2-1-3-7-23/h1-13,24H,14-22H2,(H,31,33) |
InChI Key |
MPGVJKXWZFMCQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)NCCSCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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